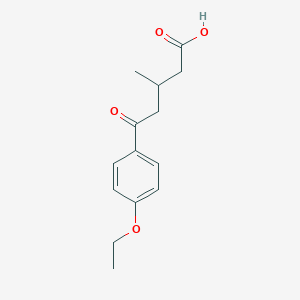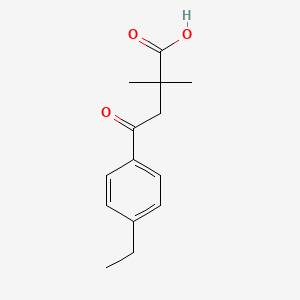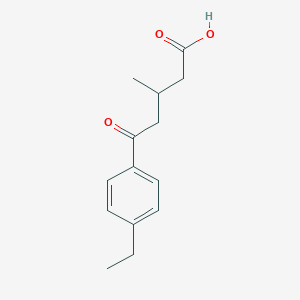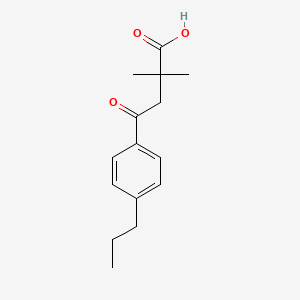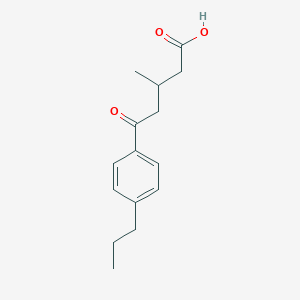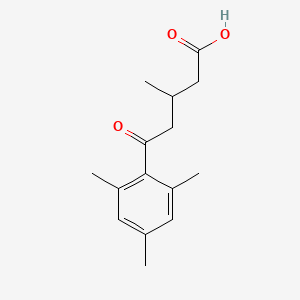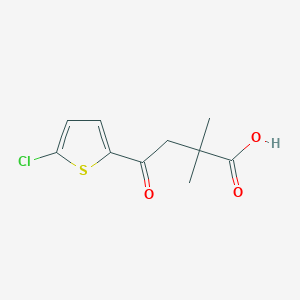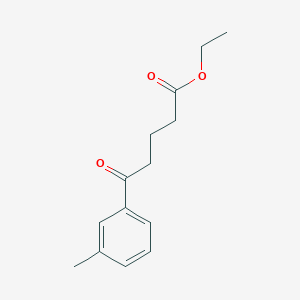
Ethyl 5-(3-methylphenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3-methylphenyl)-5-oxovalerate is a complex organic compound. Based on its name, it likely contains an ester functional group (indicated by the “ethyl … oxovalerate” portion of the name) and a phenyl group (indicated by the “3-methylphenyl” portion). Ester compounds are often used in a variety of applications, including the production of polymers, plasticizers, resins, and more .
Synthesis Analysis
While specific synthesis methods for Ethyl 5-(3-methylphenyl)-5-oxovalerate are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Chemical Reactions Analysis
Esters, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Applications De Recherche Scientifique
Organic Peroxides and Ringclosure
- Ethyl 5-(3-methylphenyl)-5-oxovalerate can undergo a unique ringclosure process when reacting with hydrogen peroxide, leading to the formation of novel compounds like 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one. This reaction showcases the compound's reactivity and potential in organic synthesis (Cubbon & Hewlett, 1968).
Synthesis and Pharmacological Activity
- The compound has been used in the synthesis of various pharmaceuticals, demonstrating its role in drug development. For instance, it was used in the synthesis of uracil derivatives, which were then tested for their analgetic and anti-inflammatory activities (Senda, Hirota, & Notani, 1974).
Reactions with Hydrazines
- Ethyl 5-(3-methylphenyl)-5-oxovalerate's reaction with monosubstituted hydrazines can produce a variety of pyrazole derivatives, highlighting its versatility in heterocyclic chemistry (Kurihara, Uno, & Sakamoto, 1980).
Antagonists for Inflammation Mediators
- The compound has been a part of structural mimics for 5-oxo-ETE, an important pro-inflammatory mediator. Research in this area aims to understand how such mimics can be used to block β-oxidation and interact with pro-inflammatory receptors, offering insights into new anti-inflammatory therapies (Ye et al., 2017).
Synthesis and Reactivity in Drug Development
- It has been involved in the synthesis of laquinimod, a drug undergoing clinical trials for multiple sclerosis. This highlights the compound's role in the development of novel pharmaceuticals (Jansson et al., 2006).
Bench-Stable Synthon for Nazarov's Reagent
- The compound has been used to create a bench-stable synthon for Nazarov's reagent, a popular compound in annulation reactions. This demonstrates its utility in organic synthesis and compound stabilization (Benetti et al., 2008).
Antimitotic Agents in Cancer Research
- Research has also delved into its use in synthesizing pyridine derivatives that act as antimitotic agents, suggesting potential applications in cancer treatment (Temple, Rener, Waud, & Noker, 1992).
Propriétés
IUPAC Name |
ethyl 5-(3-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)9-5-8-13(15)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDGDPURKWHIRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645548 |
Source


|
| Record name | Ethyl 5-(3-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-methylphenyl)-5-oxovalerate | |
CAS RN |
898751-46-7 |
Source


|
| Record name | Ethyl 3-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

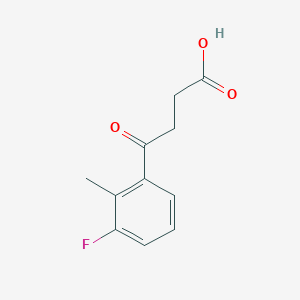
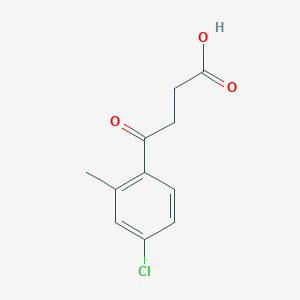
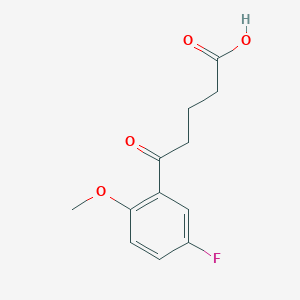
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
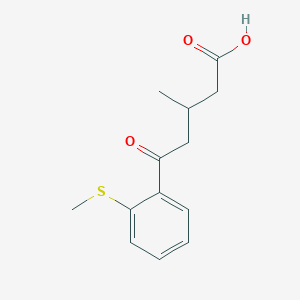
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
